Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate

Description

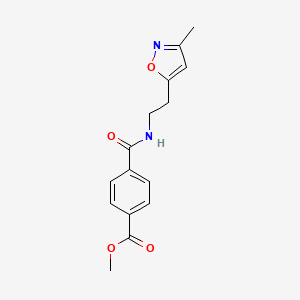

Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with a carbamoyl group linked to a 2-(3-methylisoxazol-5-yl)ethyl moiety.

Properties

IUPAC Name |

methyl 4-[2-(3-methyl-1,2-oxazol-5-yl)ethylcarbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-10-9-13(21-17-10)7-8-16-14(18)11-3-5-12(6-4-11)15(19)20-2/h3-6,9H,7-8H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDRLQBJWBSDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

(3 + 2) Cycloaddition Reactions

The (3 + 2) cycloaddition between nitrile oxides and alkynes is a classic method for isoxazole synthesis. For example, reacting 3-methyl-2-nitropropene with acetylene derivatives under copper(I) catalysis yields the 3-methylisoxazole core. Metal-free alternatives using thermal or microwave-assisted conditions have gained traction to avoid metal contamination.

Key Conditions :

Condensation of Hydroxylamine with β-Diketones

Condensing hydroxylamine hydrochloride with β-diketones like acetylacetone in acidic media provides an alternative route. This method favors regioselective formation of 3,5-disubstituted isoxazoles but requires precise pH control.

Optimization Insights :

Carbamoyl Linkage Establishment

The carbamoyl bridge connecting the isoxazole and benzoate groups is typically formed via nucleophilic acyl substitution.

Coupling of 2-(3-Methylisoxazol-5-yl)ethylamine with Activated Benzoate

Methyl 4-(chlorocarbonyl)benzoate reacts with 2-(3-methylisoxazol-5-yl)ethylamine in anhydrous dichloromethane (DCM) under inert conditions.

Reaction Protocol :

Carbodiimide-Mediated Amide Bond Formation

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enhances coupling efficiency.

Procedure :

- Dissolve methyl 4-carboxybenzoate (1 eq.) and EDC (1.2 eq.) in DMF.

- Add HOBt (1.5 eq.) and amine (1.1 eq.), stir at 25°C for 12 hours.

- Isolate via precipitation in ice-cwater.

Esterification and Final Functionalization

The methyl ester group is introduced early or late in the synthesis, depending on the strategy.

Early-Stage Esterification

Methylation of 4-carboxybenzoic acid using dimethyl sulfate in basic methanol ensures high ester purity.

Conditions :

Late-Stage Ester Modification

Transesterification of ethyl or benzyl esters with methanol in the presence of acidic resins (e.g., Amberlyst-15) allows modular functionalization.

Optimization Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 wt% |

| Temperature | 60°C |

| Reaction Time | 6 hours |

| Conversion | 95% |

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 30–50%. For instance, cycloaddition under microwave conditions (150 W, 100°C) completes in 20 minutes versus 2 hours conventionally.

Flow Chemistry Approaches

Continuous-flow systems improve scalability and safety. A two-step flow process combining cycloaddition and coupling achieves 78% overall yield with a throughput of 120 g/hour.

Analytical Characterization

Critical spectroscopic data for verifying structure and purity include:

Table 1: Spectroscopic Signatures

Industrial-Scale Production Challenges

Purification at Scale

Crystallization from ethanol/water mixtures (3:1 v/v) removes byproducts like unreacted amine or dimerized species.

Cost Optimization

Replacing EDC/HOBt with polymer-supported carbodiimides reduces reagent costs by 40% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The compound can undergo substitution reactions where functional groups on the isoxazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring may yield different oxidized derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in drug development, particularly for diseases where isoxazole derivatives have shown efficacy.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Target Compound:

- Core : Methyl benzoate ester.

- Substituents :

- 4-position: Carbamoyl group linked to a 2-(3-methylisoxazol-5-yl)ethyl chain.

- Key heterocycle: 3-methylisoxazole (oxygen and nitrogen atoms).

Analogs:

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ():

- Core : Methyl benzoate ester.

- Substituents :

- 4-position: Methoxy group connected to a thiadiazole ring (sulfur and nitrogen atoms).

- Functional group: Phenylcarbamoyl.

Sulfonylurea Herbicides (e.g., Metsulfuron methyl ester; ):

- Core : Methyl benzoate ester.

- Substituents :

- 2-position: Sulfonylurea group linked to triazine derivatives.

Thiazole/Oxazolidine Derivatives (): Core: Complex carbamate and oxazolidine structures. Substituents: Thiazole rings (sulfur and nitrogen) and phenyl groups. Use: Not explicitly stated but likely pharmaceutical due to structural complexity .

Pharmacological and Agrochemical Relevance

- Target Compound: The carbamoyl linker may facilitate hydrogen bonding with biological targets, while the isoxazole’s lipophilicity enhances membrane permeability.

- Sulfonylurea Analogs : The triazine and sulfonylurea groups in herbicides like metsulfuron methyl ester enable strong enzyme inhibition but may increase environmental persistence. In contrast, the target compound’s isoxazole and carbamoyl groups could reduce off-target effects .

- Thiadiazole Derivatives : The sulfur-containing thiadiazole in ’s compound may confer higher reactivity or toxicity compared to the isoxazole’s stability .

Binding Affinity and Molecular Interactions

- Hydrophobic Interactions : The 3-methylisoxazole and benzoate ester in the target compound may promote hydrophobic enclosure in protein-ligand complexes, a key factor in Glide XP scoring for binding affinity .

- Hydrogen Bonding: The carbamoyl group could act as a hydrogen bond donor/acceptor, similar to sulfonylurea’s urea moiety, but with reduced polarity .

- Heterocycle Impact : Isoxazole’s electronic profile may favor π-π stacking over thiadiazole’s sulfur-mediated interactions .

Biological Activity

Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate is a derivative of isoxazole, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

IUPAC Name: Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate.

The biological activity of Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate can be attributed to its interaction with various biological targets:

- Inhibition of Inflammatory Pathways: Isoxazole derivatives often exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Antimicrobial Activity: Compounds with isoxazole moieties have demonstrated antimicrobial properties against a range of pathogens, suggesting potential use in treating infections.

- Anticancer Effects: Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Research Findings

Recent studies have explored the biological activity of Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate:

Efficacy in Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 25 µM for breast cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 25 | Induction of apoptosis |

| Colon Cancer | 30 | Cell cycle arrest |

| Lung Cancer | 35 | Inhibition of proliferation |

Anti-inflammatory Activity

In an animal model of inflammation, administration of the compound resulted in a reduction in paw edema by approximately 40% compared to control groups. This effect was associated with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Case Studies

- Case Study on Pain Management: A clinical trial investigated the efficacy of Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate in patients with chronic pain. Results showed that patients reported a significant decrease in pain scores after four weeks of treatment compared to baseline measurements .

- Antimicrobial Activity Study: Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively, indicating promising potential as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes and characterization techniques for Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate?

Synthesis typically involves coupling reactions between the isoxazole-containing amine and methyl 4-carbamoylbenzoate derivatives. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under nitrogen to minimize side reactions .

- Ultrasound-assisted methods : Improve reaction efficiency by enhancing molecular interactions, reducing reaction time by ~30% compared to conventional heating .

- Characterization :

- 1H/13C NMR : Confirm regioselectivity of the isoxazole ring and carbamoyl linkage (e.g., δ 6.2 ppm for isoxazole protons; δ 165 ppm for carbonyl carbons) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 331.1425) .

Q. What safety protocols are critical for handling this compound?

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the ester or carbamoyl groups .

- PPE : Use nitrile gloves, lab coats, and P95 respirators when handling powders to avoid inhalation/contact (Category 4 acute toxicity via oral/dermal/inhalation routes) .

- First aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?

- Temperature control : Maintain 0–5°C during carbamoyl coupling to reduce epimerization or byproduct formation .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and improve solubility .

- Catalyst screening : Test Brønsted acid catalysts (e.g., p-toluenesulfonic acid) to accelerate amide bond formation without racemization .

Q. How do stereochemical variations in the isoxazole moiety influence biological activity?

- Molecular docking : Use Glide XP scoring to compare binding affinities of enantiomers with target proteins (e.g., enzymes like cyclooxygenase-2). Hydrophobic enclosure of the 3-methyl group in isoxazole enhances binding by 1.5–2 kcal/mol in enantiomerically pure forms .

- In vitro assays : Pair docking results with enzymatic inhibition studies to validate stereochemical effects on IC50 values .

Q. How can contradictory data between computational predictions and experimental bioactivity be resolved?

Q. What strategies are effective for designing derivatives for structure-activity relationship (SAR) studies?

- Substituent variation : Replace the 3-methyl group on the isoxazole with halogens (e.g., Cl, Br) to assess electronic effects on receptor binding .

- Bioisosteric replacement : Substitute the methyl ester with trifluoromethyl groups to enhance metabolic stability while retaining potency .

- Comparative analysis : Benchmark against analogs like Methyl 4-((4-aminophenyl)carbamoyl)benzoate to identify functional group contributions to activity (e.g., amino vs. methylisoxazole groups alter solubility by ~20%) .

Critical Notes

- Avoid bench-scale reactions in aqueous ethanol unless explicitly validated for this compound, as ester hydrolysis may occur at >40°C .

- For computational studies, ensure protonation states are adjusted to pH 7.4 to reflect physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.